2-(1h-Tetrazol-5-yl)aniline
Overview
Description
The compound 2-(1H-Tetrazol-5-yl)aniline is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-(1H-Tetrazol-5-yl)aniline, they do provide insights into the chemistry of related tetrazole compounds and their potential applications. For instance, tetrazole derivatives have been studied for their spin crossover behaviors in iron(II) complexes, which is significant in the field of molecular electronics and materials science . Additionally, tetrazole compounds have been explored for their antiallergic properties, as seen in the synthesis of a quinazolinone sodium salt with a tetrazole moiety . These studies highlight the versatility and importance of tetrazole derivatives in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of tetrazole derivatives can involve multi-step reactions, as demonstrated in the synthesis of a compound with a trifluoromethylphenyl and tetrazole ring . The process typically starts with an aniline derivative, which is then transformed through various chemical reactions to introduce the tetrazole ring. The synthesis of related compounds, such as 2-(9H-carbazol-1-yl)anilines, involves refluxing with ketones in ethanolic HCl, showcasing the compatibility of tetrazole chemistry with different functional groups and reaction conditions .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by the presence of aromatic rings and the tetrazole moiety. In the case of the compound with a trifluoromethylphenyl and tetrazole ring, the two aromatic rings are significantly twisted due to steric hindrance, which can influence the compound's physical and chemical properties . The crystal structures of iron(II) complexes of tetrazole derivatives reveal how the substitution pattern on the tetrazole ring and the presence of solvent molecules and anions can affect the molecular geometry and spin states .
Chemical Reactions Analysis
Tetrazole derivatives participate in various chemical reactions, including spin crossover transitions in their iron(II) complexes. These transitions can be abrupt, gradual, incomplete, or even two-step, depending on the specific substituents and environmental conditions . The reactivity of tetrazole compounds is also evident in their antiallergic activity, where the presence of an electrophilic center and an acidic functionality are crucial for their biological efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the spin crossover behavior of iron(II) complexes is a significant physical property that can be tuned by modifying the tetrazole ligands . The crystal structure analysis provides insights into the intermolecular interactions, such as weak hydrogen bonds and aromatic π-π stacking, which contribute to the stability and packing of the molecules in the solid state . These properties are essential for understanding the material's behavior and potential applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
-
Medicinal and Pharmaceutical Applications
- Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
- The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
- The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
- Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes .
-
Anti-Inflammatory Activity
-
Biochemistry
-
GPR35 Activation
-
DNA Synthesis
-
Proteomics Research
-
Inflammatory Diseases Treatment
-
Energetic Materials
Safety And Hazards
Future Directions
The future directions for “2-(1h-Tetrazol-5-yl)aniline” could involve further exploration of its properties and potential applications. For instance, one study mentioned the high adsorption capacity of a similar compound for CO2 and C2H2 . This suggests potential uses in gas separation and storage applications.
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCGQKSPWMDAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298976 | |
Record name | 2-(1h-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1h-Tetrazol-5-yl)aniline | |
CAS RN |
18216-38-1 | |
Record name | 18216-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1h-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.